molecular formula C11H17N3 B13254627 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane

Cat. No.: B13254627
M. Wt: 191.27 g/mol
InChI Key: PXDIRHOCWRYTOP-UHFFFAOYSA-N
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Description

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane is a spirocyclic compound featuring a 6-azaspiro[3.4]octane core substituted at the 8-position with a 1-methylpyrazole moiety. The pyrazole group, a common pharmacophore in medicinal chemistry, contributes to hydrogen bonding and π-π interactions, making this compound of interest in drug discovery, particularly for targeting enzymes or receptors where heterocyclic motifs are critical .

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C11H17N3/c1-14-6-3-10(13-14)9-7-12-8-11(9)4-2-5-11/h3,6,9,12H,2,4-5,7-8H2,1H3

InChI Key

PXDIRHOCWRYTOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CNCC23CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane typically involves the condensation of a pyrazole derivative with an appropriate spirocyclic precursor. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 6-azaspiro[3.4]octane-1,3-dione under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).

Major Products

Scientific Research Applications

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with DNA and various cellular proteins, disrupting normal cellular functions and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane with structurally related spirocyclic compounds:

Compound Name / ID Core Structure Substituents Key Properties/Activities Source
8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane 6-azaspiro[3.4]octane 8-position: 1-methylpyrazole N/A (Theoretical: Rigid, moderate steric bulk) N/A
6d () 2,6-diazaspiro[3.4]octane 8-position: benzyl; 2-position: 5-nitro-2-furoyl High yield (91%), melting point 154–155°C; rotational isomers observed
12 () 2,6-diazaspiro[3.4]octane 8-position: 1-benzyl-5-methylimidazole; 2-position: 5-nitro-2-furoyl Moderate yield (74%), melting point 165–167°C
17 () 2,6-diazaspiro[3.4]octane 8-position: 4-methyltriazole; 6-position: methylsulfonyl High yield (138%), melting point 180–182°C; potent antitubercular (MIC 0.0124–0.0441 μg/mL)
1a () 6-azaspiro[3.4]octane 8-position: 4-cyclopropyltriazole Synthesized via hydrazine/thioisocyanate route; hydrochloride salt form
Ethyl (6R)-6-{-4-[3-(-methyl-1H-pyrazol-1-yl)... 2-azaspiro[3.4]octane Piperazinyl-pyrazole substituent; ethyl carboxylate Patent example; potential kinase/CNS target

Key Observations:

  • Core Rigidity vs. Flexibility : The 6-azaspiro[3.4]octane core (target compound) lacks the additional nitrogen in 2,6-diazaspiro analogs (e.g., 6d , 12 ), reducing basicity and hydrogen-bonding capacity. This may influence solubility and target engagement .
  • Substituent Impact: Pyrazole vs. Methylsulfonyl vs. Benzyl: Methylsulfonyl in 17 enhances antitubercular potency (MIC <0.05 μg/mL), suggesting electron-withdrawing groups improve activity against Mycobacterium tuberculosis . The target compound’s methylpyrazole may prioritize kinase or anti-inflammatory targets instead .
  • Synthetic Efficiency: Yields for diazaspiro analogs range from 74% (12) to 138% (17), the latter attributed to optimized purification.

Commercial and Patent Landscape

  • Patent Relevance : The ethyl carboxylate-pyrazole-spiro compound in highlights industrial interest in spiro-pyrazole hybrids for drug development, likely due to their balanced pharmacokinetic profiles .

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